molecular formula C7H8ClNO B1266682 2-Amino-4-chloro-5-methylphenol CAS No. 53524-27-9

2-Amino-4-chloro-5-methylphenol

Cat. No.: B1266682
CAS No.: 53524-27-9
M. Wt: 157.6 g/mol
InChI Key: QDGJHZNOQSIFAT-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-methylphenol is an organic compound with the molecular formula C7H8ClNO It is a derivative of phenol, characterized by the presence of an amino group at the second position, a chlorine atom at the fourth position, and a methyl group at the fifth position on the benzene ring

Scientific Research Applications

2-Amino-4-chloro-5-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of hair dyes and other cosmetic products

Biochemical Analysis

Biochemical Properties

2-Amino-4-chloro-5-methylphenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to either protective effects or cytotoxicity, depending on the concentration and exposure duration . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as proteins and nucleic acids. These interactions can lead to changes in the conformation and activity of the target molecules. For instance, binding to specific proteins can result in enzyme inhibition or activation, thereby altering the biochemical pathways in which these enzymes are involved . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound can degrade over time, leading to the formation of various by-products that may have different biological activities . In vivo studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and conjugation with other molecules. These metabolic reactions can lead to the formation of various metabolites, some of which may retain biological activity . The interaction with cofactors such as NADPH and glutathione is also crucial for its metabolism, influencing the overall metabolic flux and the levels of different metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its uptake, efflux, and intracellular trafficking, thereby determining its localization and accumulation within different cellular compartments . The interaction with transporters such as organic anion transporters and multidrug resistance proteins can significantly influence its bioavailability and biological effects .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. It can be targeted to specific compartments or organelles within the cell through various mechanisms, including post-translational modifications and interactions with targeting signals . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-chloro-5-methylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chloro-2-nitrotoluene, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of strong bases and reducing agents under controlled temperatures .

Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of chlorotoluenes or related sulfonates. This method is preferred due to its efficiency and cost-effectiveness. The process may also involve the methylation of phenol with methanol over a solid acid catalyst, such as magnesium oxide or alumina, at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloro-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-chloro-5-methylphenol is unique due to the presence of all three substituents (amino, chloro, and methyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-amino-4-chloro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGJHZNOQSIFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068867
Record name Phenol, 2-amino-4-chloro-5-methyl-
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Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53524-27-9
Record name 2-Amino-4-chloro-5-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53524-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-chloro-5-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053524279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-amino-4-chloro-5-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-amino-4-chloro-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-chloro-5-methylphenol
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Record name 2-AMINO-4-CHLORO-5-METHYLPHENOL
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-5-methyl-2-nitrophenol (5.0 g) in methanol (100 mL) at 0° C. was added zinc powder (8.71 g), which was activated by hydrochloric acid in advance, and a solution of ammonium chloride (7.1 g) in water (20 mL). The suspension was stirred for 4 h at room temperature. Then the insoluble material was filtered off through celite, and the celite cake was washed with ethyl acetate (100 mL). The filtrate and washings were combined and concentrated under reduced pressure. The residue was purified by column chromatography over silica gel using hexane/ethyl acetate (3:2) to yield the title compound (1.4 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8.71 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 15 ml of a solvent mixture of water-ethanol (1:1 (v:v)), there was added 0.5 ml of glacial acetic acid and heated under reflux. To the obtained solution, there were added 0.86 g of iron powder and 0.80 g (4.3 mmol) of 4-chloro-5-methyl-2-nitrophenol and the mixture was heated under reflux for additional 20 minutes. After cooling and adding 30 ml of acetone, the iron powder was filtered and washed with 50 ml of acetone. The filtrate was combined with the washing liquor and the solvent was distilled off therefrom under reduced pressure to thereby give a brown solid. The obtained product was subjected to silica gel column chromatography (Si60 manufactured by Merck; 230-400 mesh; 200 g; eluent: hexane-ethyl acetate (2:1 (v:v)). The solvent was distilled off from the 1,100-2,000 ml fraction and thus 0.29 g (1.8 mmol) of 2-amino-4-chloro-5-methylphenol was obtained as yellow crystals. The yield was 43%.
[Compound]
Name
solvent
Quantity
15 mL
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Four
Name
Quantity
0.86 g
Type
catalyst
Reaction Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chloro-5-methylphenol
Reactant of Route 2
2-Amino-4-chloro-5-methylphenol
Reactant of Route 3
2-Amino-4-chloro-5-methylphenol
Reactant of Route 4
2-Amino-4-chloro-5-methylphenol
Reactant of Route 5
2-Amino-4-chloro-5-methylphenol
Reactant of Route 6
2-Amino-4-chloro-5-methylphenol

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